molecular formula C28H40O10 B1230315 Strophanthidin arabinoside CAS No. 28071-51-4

Strophanthidin arabinoside

Cat. No.: B1230315
CAS No.: 28071-51-4
M. Wt: 536.6 g/mol
InChI Key: XMNREHIXCIWCGI-PWCCZRMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Strophanthidin arabinoside is a synthetic cardiac glycoside derivative of strophanthidin, a cardenolide naturally found in plants such as Strophanthus kombe and Cryptolepis nigrescens . As a cardiac glycoside, its primary mechanism of action is the specific inhibition of the Na+/K+-ATPase membrane pump . This inhibition increases intracellular calcium levels, which is the basis for its positive inotropic effect (increased force of cardiac muscle contraction) . Historically, strophanthidin glycosides have been investigated for the management of heart failure and atrial fibrillation . Research indicates that synthetic strophanthidin arabinosides can exhibit significant biological activity. Studies have shown that strophanthidin-β-D-glucoside and strophanthidin-β-L-arabinoside are more potent than the natural glycoside cymarin . Furthermore, the L-arabinoside form has been reported to possess cardiotonic activity 1.4 times greater than that of the D-arabinoside . In the body, these glycosides can undergo biotransformation, such as the reduction of the aldehyde group at the C19 position, which influences their excretion profile . Beyond cardiovascular research, strophanthidin and its derivatives are being explored in modern pharmacology for their potential anticancer properties, with studies suggesting they can induce apoptosis in cancer cells . This compound is presented for research applications only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28071-51-4

Molecular Formula

C28H40O10

Molecular Weight

536.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13R,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C28H40O10/c1-25-6-3-18-19(28(25,35)9-5-17(25)15-10-21(31)36-12-15)4-8-27(34)11-16(2-7-26(18,27)14-29)38-24-23(33)22(32)20(30)13-37-24/h10,14,16-20,22-24,30,32-35H,2-9,11-13H2,1H3/t16-,17+,18-,19+,20-,22-,23+,24+,25+,26-,27-,28?/m0/s1

InChI Key

XMNREHIXCIWCGI-PWCCZRMBSA-N

SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(CO6)O)O)O)C=O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H](C1(CC[C@@H]2C4=CC(=O)OC4)O)CC[C@]5([C@@]3(CC[C@@H](C5)O[C@@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C=O)O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(CCC(C5)OC6C(C(C(CO6)O)O)O)C=O)O

Synonyms

strophanthidin arabinoside
strophanthidin arabinoside, (3-(alpha-D))-isomer
strophanthidin arabinoside, (3-(alpha-L))-isomer
strophanthidin arabinoside, (alpha)-isome

Origin of Product

United States

Strophanthidin Arabinoside: an Overview in Academic Context

Historical Perspectives and Early Chemical Delineation of Cardiac Glycosides with Arabinose Moieties

The study of cardiac glycosides dates back to 1785 when William Withering first described the therapeutic properties of the foxglove plant (Digitalis purpurea). cvpharmacology.com However, the specific isolation and structural elucidation of individual glycosides, including those containing arabinose, occurred much later. Early research in the 20th century by scientists like Jacobs and Tschesche was pivotal in understanding the fundamental structure of cardiac glycosides as consisting of a steroid aglycone and a sugar moiety. amu.edu.az

The chemical delineation of cardiac glycosides with arabinose moieties, such as strophanthidin (B154792) arabinoside, involved techniques like acid or enzymatic hydrolysis to separate the sugar from the steroid core. researchgate.netdrugfuture.com For instance, researchers identified that the glycoside euatroside is a β-glucoside of euatromonoside, and the sugar portion of euatromonoside is arabinose. researchgate.net This process was crucial in identifying the specific sugar components and their linkage to the aglycone. The presence of arabinose in these compounds was confirmed through various analytical methods, contributing to the broader understanding of the diversity within the cardiac glycoside family. researchgate.net

Classification within the Cardenolide Family and Distinctive Glycosidic Linkages

Strophanthidin arabinoside belongs to the cardenolide subgroup of cardiac glycosides. phcogrev.com Cardiac glycosides are broadly classified into two main groups based on the structure of the lactone ring attached at the C-17 position of the steroid nucleus: cardenolides and bufadienolides. phcogrev.comnih.gov Cardenolides, the more common type in plants, possess an unsaturated five-membered butyrolactone ring. phcogrev.comnuph.edu.ua

The structure of a cardiac glycoside is characterized by the steroid core, the lactone ring, and a sugar moiety attached at the C-3 position of the steroid. wikipedia.orgiosrjournals.org The sugar component, or glycone, can consist of one to four sugar units. google.com In the case of this compound, the aglycone is strophanthidin, and the sugar is arabinose.

The connection between the sugar and the aglycone is known as a glycosidic linkage. slideshare.net This bond can exist in two stereoisomeric forms, designated as α and β, depending on the configuration at the anomeric carbon of the sugar. uomustansiriyah.edu.iq The type of glycosidic linkage is significant as it can influence the compound's properties. The sugar itself can also exist in different cyclic forms, such as furanosides (five-membered ring) and pyranosides (six-membered ring). amu.edu.az

Significance of the Arabinose Sugar Moiety in Cardiac Glycoside Research

Research on various cardiac glycosides has demonstrated that the sugar component affects several key aspects:

Pharmacokinetics: The sugar portion influences the absorption, distribution, metabolism, and excretion of the compound. nuph.edu.uagoogle.com Generally, the presence of a sugar moiety increases the water solubility of the glycoside compared to its aglycone. vulcanchem.com

Potency: The nature of the sugar can impact the biological activity of the cardiac glycoside. nuph.edu.ua Studies have shown that the type and number of sugar units can alter the potency of these compounds. For example, monosaccharides often lead to higher potency than di- or trisaccharides. nuph.edu.ua

The specific impact of the arabinose moiety, in comparison to other sugars like glucose or digitoxose, is an area of ongoing research to fully understand its contribution to the biological activity of this compound. vulcanchem.com

Interdisciplinary Research Landscape for this compound

Research on this compound and related cardiac glycosides extends across multiple scientific disciplines, reflecting their diverse biological activities.

Pharmacology and Cardiology: The primary area of research has historically been in cardiology, focusing on the effects of these compounds on cardiac muscle. wikipedia.orgcvpharmacology.com The mechanism of action involves the inhibition of the Na+/K+-ATPase enzyme in heart cells. wikipedia.orgnih.gov

Oncology: In recent years, there has been growing interest in the anticancer potential of cardiac glycosides. mdpi.com Studies have explored the cytotoxic effects of compounds like strophanthidin on various cancer cell lines, investigating their ability to induce apoptosis (programmed cell death) and inhibit tumor growth. mdpi.comnih.gov

Natural Product Chemistry: The isolation, structural elucidation, and synthesis of cardiac glycosides from natural sources remain an active area of research. researchgate.net This includes developing new synthetic and biosynthetic methods to produce these complex molecules.

Biochemistry: Research in this field focuses on the molecular interactions of cardiac glycosides with their cellular targets, such as the Na+/K+-ATPase. mdpi.comnih.gov Understanding these interactions at a molecular level is crucial for elucidating their mechanism of action.

This interdisciplinary approach is essential for fully exploring the therapeutic potential of this compound and other cardiac glycosides.

Advanced Synthetic Strategies for Strophanthidin Arabinoside and Its Chemical Analogs

Chemoenzymatic Synthesis of Strophanthidin (B154792) Arabinoside

Chemoenzymatic synthesis has emerged as a powerful strategy for the construction of complex glycosides, leveraging the high selectivity of enzymes for glycosidic bond formation. This approach can circumvent many of the challenges associated with traditional chemical glycosylation, such as the need for extensive protecting group manipulations and the difficulty in controlling stereoselectivity.

The enzymatic glycosylation of strophanthidin with an arabinose donor represents a key step in a potential chemoenzymatic route to strophanthidin arabinoside. While specific studies on the enzymatic synthesis of this compound are not extensively documented, the principles can be inferred from the broader field of enzymatic glycoside synthesis. Glycosyltransferases (GTs) are the enzymes responsible for the formation of glycosidic bonds in nature. A chemoenzymatic approach would typically involve a glycosyltransferase capable of utilizing a strophanthidin aglycone as an acceptor and an activated arabinose donor.

The choice of the arabinosyl donor is critical. Commonly, these are nucleotide-activated sugars, such as UDP-arabinose or GDP-arabinose. The synthesis of these activated donors can be achieved either through chemical synthesis or, more conveniently, through enzymatic cascades. For instance, a kinase could be used to phosphorylate arabinose to arabinose-1-phosphate, which is then converted to the corresponding nucleotide sugar by a pyrophosphorylase.

The success of the enzymatic glycosylation is highly dependent on the substrate specificity of the glycosyltransferase. While some GTs are highly specific, others exhibit broader substrate tolerance, a property that can be exploited for the synthesis of novel glycosides. The identification or engineering of a glycosyltransferase that accepts strophanthidin and an arabinosyl donor is a key area of research. Challenges in enzymatic glycosylation can arise from the low reactivity of certain sugar donors; for example, D-arabinose can be a difficult substrate for some glycosidases due to the strain on the resulting oxo-carbenium ion intermediate.

Enzyme ClassDonor Substrate (Example)Acceptor Substrate (Example)Key Considerations
GlycosyltransferaseUDP-ArabinoseStrophanthidinEnzyme specificity, availability of donor
Glycosidase (transglycosylation)Arabinosyl fluorideStrophanthidinControl of hydrolysis vs. transglycosylation

A fully chemoenzymatic approach integrates the chemical synthesis of the aglycone or modified sugar donors with enzymatic glycosylation. The strophanthidin aglycone can be prepared via total synthesis or semisynthesis from readily available natural products. This aglycone then serves as the substrate for the enzymatic glycosylation step.

The integration of chemical and enzymatic steps allows for the generation of a diverse range of this compound analogs. For instance, chemically synthesized strophanthidin analogs with modifications at various positions could be tested as substrates for a promiscuous glycosyltransferase. Similarly, chemically modified arabinosyl donors could be employed to introduce novel functionalities into the sugar moiety of the final product. This strategy combines the flexibility of chemical synthesis with the selectivity and efficiency of enzymatic catalysis.

Enzymatic Glycosylation Techniques Utilizing Arabinosyl Donors

Total Synthesis Approaches to this compound

The total synthesis of this compound is a formidable undertaking that has been approached through the separate synthesis of the aglycone and the sugar, followed by their coupling.

The total synthesis of the strophanthidin aglycone is a complex endeavor due to its steroidal core, multiple stereocenters, and specific functional group arrangement. Various strategies have been developed for the synthesis of related cardenolide aglycones, which are applicable to strophanthidin.

One notable approach involves a polyanionic cyclization methodology. Another powerful strategy is the use of a Diels-Alder reaction to construct the core steroidal skeleton. nih.gov For instance, a transannular Diels-Alder reaction has been explored for the synthesis of 14β-fluorosteroids, which share a similar core to strophanthidin. nih.gov Furthermore, strategic redox relays have been employed to enable the scalable synthesis of related cardenolides like ouabagenin (B150419), which could be adapted for strophanthidin. researchgate.net

Key ReactionStarting Materials (Examples)Target Core StructureReference
Polyanionic CyclizationAcyclic precursorsSteroidal skeleton researchgate.net
Transannular Diels-AlderMacrocyclic dieneSteroidal tetracycle nih.gov
Redox RelayAdrenosteroneCardenolide core researchgate.net

The stereoselective glycosylation of the strophanthidin aglycone with arabinose is a critical and often challenging step in the total synthesis. The formation of the glycosidic bond must be controlled to yield the desired anomer (α or β) with high selectivity. The presence of multiple hydroxyl groups on the strophanthidin core necessitates the use of protecting group strategies to ensure glycosylation occurs at the desired C3-hydroxyl group.

Various glycosylation methods can be employed, including the use of glycosyl halides (e.g., bromides), trichloroacetimidates, or thioglycosides as glycosyl donors. The choice of promoter (e.g., a Lewis acid) and reaction conditions plays a crucial role in determining the stereochemical outcome of the glycosylation. The synthesis of L-arabinose-containing fragments has been a subject of study, providing valuable insights into the challenges of arabinosylation. acs.org The inherent stereoelectronic effects of the arabinose donor and the nature of the aglycone acceptor influence the facial selectivity of the glycosylation.

Aglycone Total Synthesis Methodologies

Semisynthetic Modifications of this compound

Semisynthesis, starting from naturally occurring cardiac glycosides, offers a more direct route to novel analogs of this compound. While specific examples of semisynthetic modifications starting from this compound are limited in the literature, the modification of the parent aglycone, strophanthidin, provides a clear precedent. nih.gov

These modifications can target either the aglycone or the sugar moiety. For instance, the aldehyde group at C-19 of strophanthidin is a versatile handle for chemical transformations. It can be reduced to an alcohol or oxidized to a carboxylic acid, or it can participate in condensation reactions to introduce new functional groups. The hydroxyl groups on both the aglycone and the arabinose unit can be selectively acylated or alkylated to probe structure-activity relationships. Furthermore, the development of semisynthetic derivatives from cardenolides of Corchorus species has been reported, showcasing the potential for creating novel compounds from natural precursors. The creation of semisynthetic derivatives is a key strategy in the development of new therapeutic agents.

Derivatization of the Arabinose Unit

Modifications of the arabinose moiety of this compound are crucial for understanding its role in biological activity and for optimizing its pharmacological profile. The sugar unit can influence the compound's solubility, pharmacokinetics, and binding affinity to its target, the Na+/K+-ATPase.

One advanced strategy for creating diverse sugar analogs is neoglycorandomization . This method allows for the generation of a library of glycoside derivatives from a single aglycone by using a variety of unprotected and nonactivated reducing sugars. pnas.org This approach has been successfully applied to digitoxin (B75463), a related cardiac glycoside, to produce analogs with significantly enhanced and varied biological activities. pnas.org This suggests that a similar strategy could be employed for strophanthidin to explore a wide range of arabinose derivatives, including those with altered stereochemistry or substitutions.

Specific derivatizations of the sugar can include modifications such as deoxygenation. For instance, the cardiac glycoside oleandrin (B1683999) contains a dideoxy arabinose group, indicating that such modifications are found in nature and can be synthetically replicated. nih.gov The synthesis of 2-deoxy-glycosides is a well-explored area, with methods developed to control the stereoselectivity of the glycosidic bond, which is often a significant challenge. tesisenred.net

Furthermore, the introduction of chemical handles, such as azido (B1232118) groups, onto the sugar moiety opens up possibilities for further elaboration through click chemistry. pnas.org This allows for the attachment of various functional groups, including fluorophores or affinity tags, for mechanistic studies. The synthesis of such derivatives often involves multi-step sequences starting from commercially available protected sugars, which are then activated and coupled with the aglycone.

Arabinose Derivative Type Synthetic Strategy Potential Application Reference
Deoxy-arabinosidesStereocontrolled glycosylation using sugar donors with modified C-2 positions.Improved pharmacokinetic properties. tesisenred.net
Azido-functionalized arabinosidesIntroduction of an azide (B81097) group on the sugar backbone.Click chemistry-based functionalization for probes. pnas.org
Varied Sugar AnalogsNeoglycorandomization with diverse unprotected reducing sugars.Rapid generation of a library for SAR studies. pnas.org

Modifications of the Strophanthidin Aglycone to Influence Arabinoside Formation

The presence of multiple hydroxyl groups on the strophanthidin aglycone (at C3, C5, and C14, plus the C19 aldehyde) presents a significant challenge for the regioselective formation of the arabinoside at the desired C3-position. To address this, advanced synthetic strategies involving protecting groups are often necessary.

A highly efficient method for achieving regioselective C3-glycosylation of strophanthidol (B1218876) (a derivative of strophanthidin) involves the use of methylboronic acid as a transient protecting group. nih.govresearchgate.netresearchgate.net This reagent selectively forms a cyclic boronic ester with the vicinal C5-hydroxyl and C19-aldehyde hydrate, effectively blocking these positions. nih.govresearchgate.net This allows for the subsequent glycosylation to occur specifically at the C3-hydroxyl group. The boronic ester can then be easily removed under mild conditions during workup, making it a "traceless" protecting group. nih.govresearchgate.net This single-pot protocol has been shown to be effective for various sugars and provides the desired deprotected cardiac glycosides in good yields. nih.govresearchgate.netresearchgate.net

The stereochemistry of the aglycone itself can also influence the outcome of glycosylation reactions. For example, the synthesis of cardiac glycosides where the A/B rings of the steroid are in a trans fusion results in a significantly lower yield of the glycosylation product compared to the naturally occurring cis-A/B ring fusion. This highlights the importance of the aglycone's three-dimensional structure in directing the approach of the sugar donor.

Modifications to the aglycone are not limited to facilitating synthesis. They are also explored to alter the biological activity of the resulting glycoside. While the sugar moiety is important, the aglycone structure is a primary determinant of the compound's potency and efficacy. frontiersin.orgamu.edu.az However, any modifications must be carefully considered, as even slight changes, such as altering the linkage between the sugar and the aglycone from an oxygen to a nitrogen atom, can lead to a loss of activity. frontiersin.org

Aglycone Modification Strategy Purpose Key Reagents/Conditions Reference
Transient ProtectionRegioselective C3-glycosylationMethylboronic acid nih.govresearchgate.net
Stereochemical ControlInfluence on glycosylation yieldControl of A/B ring junction stereochemistry
Structural AlterationModulation of biological activitySynthetic modification of the steroid core frontiersin.orgamu.edu.az

Development of this compound Analogs for Mechanistic Investigations

To elucidate the molecular mechanisms of action of this compound, researchers synthesize specialized analogs that can be used as probes in biochemical and cellular experiments. These probes are designed to report on their binding interactions and to identify their molecular targets.

Synthesis of Isotopically Labeled Probes

Isotopically labeled analogs of this compound are invaluable tools for a variety of studies, including nuclear magnetic resonance (NMR) spectroscopy and metabolic tracking. The incorporation of stable isotopes like ¹³C, ²H (deuterium), and ¹⁹F, or radioisotopes such as ³H (tritium) and ¹⁴C, allows for the sensitive detection and characterization of the molecule's behavior.

The synthesis of such labeled compounds requires careful planning to introduce the isotope at a specific position in the molecule. For cardiac glycosides, labeling can be introduced into either the steroid nucleus or the sugar moiety. For instance, several biologically active derivatives of ouabain, a closely related cardiac glycoside, have been synthesized with ¹³C, ²H, and ¹⁹F isotopes in both the rhamnose sugar and the steroid core. nih.gov These labeled compounds have been used in solid-state NMR studies to investigate the conformation and dynamics of the glycoside when bound to the Na+/K+-ATPase. nih.gov

Isotope Labeling Position Application Reference
¹³C, ²H, ¹⁹FSugar or Steroid MoietySolid-state NMR for structural and dynamic studies of ligand-receptor interactions. nih.gov
³H, ¹⁴CSugar or Steroid MoietyPharmacodynamic and metabolic studies. ahajournals.org
²HGlycosideIsotope-dilution mass spectrometry for quantitative analysis. researchgate.net
¹⁴CSugar MoietyMechanistic studies. neurotree.org

Creation of Photoaffinity Labels and Other Mechanistic Probes

Photoaffinity labeling (PAL) is a powerful technique used to identify the binding partners of a bioactive molecule and to map the binding site at the molecular level. acs.org A photoaffinity probe is a derivative of the parent compound that contains a photoreactive group, which upon irradiation with UV light, forms a highly reactive intermediate that can covalently bind to nearby amino acid residues in the target protein. researchgate.netnih.gov

The design of a photoaffinity probe for this compound would involve incorporating a photoreactive moiety, such as a diazirine or an azide group, into the structure. The position of this group is critical; it should be placed in a region of the molecule that does not significantly disrupt its binding to the target, yet is close enough to the binding pocket to ensure efficient cross-linking. Studies with digitoxin derivatives have shown that positioning the photoactive group on the sugar moieties can be an effective strategy for probing the cardiac glycoside binding site on the Na,K-ATPase. nih.gov

In addition to the photoreactive group, these probes often include a reporter tag, such as biotin (B1667282) or a fluorescent dye, to facilitate the detection and isolation of the covalently labeled protein-ligand complex. nih.gov The synthesis of such probes can be complex, often requiring multi-step procedures to introduce both the photoreactive group and the reporter tag while preserving the core structure required for biological activity.

The insights gained from photoaffinity labeling can be invaluable for understanding the precise molecular interactions between this compound and the Na+/K+-ATPase, and can help in the rational design of new analogs with improved therapeutic properties. nih.gov

Probe Component Function Common Examples Reference
Affinity UnitProvides binding specificity to the target protein.This compound core structure. researchgate.net
Photoreactive MoietyForms a covalent bond with the target upon photoactivation.Diazirine, Aryl azide. nih.govnih.gov
Reporter TagEnables detection and purification of the labeled target.Biotin, Fluorophore, Radioisotope. nih.gov

High Resolution Structural Characterization and Analytical Methodologies for Strophanthidin Arabinoside

Advanced Spectroscopic Techniques for Structure Elucidation

Detailed Nuclear Magnetic Resonance (NMR) spectroscopic data, including ¹H-NMR and ¹³C-NMR, for strophanthidin (B154792) arabinoside is not extensively available in the reviewed scientific literature. Such data would be crucial for the unambiguous assignment of proton and carbon signals, confirming the stereochemistry of the glycosidic linkage between strophanthidin and the arabinose moiety, and determining the conformational preferences of the molecule in solution.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of glycosides, which aids in identifying both the aglycone and sugar components. Strophanthidin arabinoside has been identified as a component of Radix Rehmanniae extract using Liquid Chromatography-Mass Spectrometry with an Ion Trap Time-of-Flight (LCMS-IT-TOF) detector. nih.govresearchgate.net

In these analyses, the compound was characterized based on its retention time and mass-to-charge ratio (m/z) in negative ion mode. The fragmentation pattern provides structural information, helping to confirm the identity of the parent compound. nih.govresearchgate.net

Table 1: Mass Spectrometric Data for this compound

Parameter Value Source(s)
Retention Time (min) 77.89 nih.govresearchgate.net
Parent Ion [M-H]⁻ (m/z) 329.2324 nih.govresearchgate.net
Major Fragment Ions (m/z) 313.1670, 267.1626, 211.1375, 171.0987 nih.govresearchgate.net

This data was obtained from the analysis of a complex plant extract.

Specific data from vibrational (Infrared or Raman) and electronic (UV-Visible) spectroscopy for purified this compound are not detailed in the available research. While UV spectra are mentioned as a tool for compound identification within plant extracts, the specific absorption maxima (λmax) for this compound are not provided. nih.govresearchgate.net This information would be valuable for identifying the chromophores present in the molecule, such as the α,β-unsaturated lactone ring characteristic of cardenolides.

Mass Spectrometry (MS) in Glycoside Structure Determination

X-ray Crystallography for Absolute Stereochemistry and Conformation

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, establishing its absolute stereochemistry and solid-state conformation. Currently, there are no published reports detailing the crystal structure of this compound in the scientific literature. While a database entry notes the existence of a PDB (Protein Data Bank) file for "Strophanthidin-L-arabinose," the actual structural data is not accessible or published. gnu-darwin.org

Chromatographic and Electrophoretic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for the isolation, separation, and purity assessment of individual compounds from complex mixtures.

High-Performance Liquid Chromatography (HPLC) has been used to separate this compound from other components in Radix Rehmanniae extract. nih.gov The method employed a reversed-phase column coupled with a gradient elution system. While this demonstrates a successful separation, a detailed report on the development and validation of an HPLC method specifically for the quantification and purity assessment of this compound is not available. The validation data present in the source material, such as linearity, limit of detection (LOD), and limit of quantification (LOQ), pertains to a different compound, catalpol. nih.gov

Table 2: HPLC Conditions for the Separation of this compound within a Plant Extract

Parameter Description Source(s)
Stationary Phase ACE AQ-C18 column (5 μm, 4.6 × 250 mm) nih.gov
Mobile Phase A: 0.1% formic acid in waterB: Acetonitrile nih.gov
Flow Rate 0.8 mL/min nih.gov
Column Temperature 25°C nih.gov

Note: This method was developed for the analysis of a complex extract and not specifically optimized for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. In the context of this compound, which is a cardiac glycoside, direct analysis by GC-MS is challenging due to its low volatility and thermal instability. However, GC-MS proves invaluable in the characterization of its degradation products, providing critical insights into its stability and metabolic fate. iosrjournals.org

The degradation of cardiac glycosides like this compound can occur under various conditions, such as acidic or basic hydrolysis, enzymatic activity, and thermal stress. nih.govnih.gov These processes typically lead to the cleavage of the glycosidic bond, separating the sugar moiety (arabinose) from the aglycone (strophanthidin), or other structural modifications.

To analyze these degradation products by GC-MS, a derivatization step is often necessary to increase their volatility and thermal stability. jfda-online.com Common derivatization reagents include silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which react with hydroxyl groups to form more volatile trimethylsilyl (B98337) (TMS) ethers.

A typical GC-MS analysis of this compound degradation products would involve the following steps:

Degradation: The compound is subjected to specific conditions (e.g., acid hydrolysis) to induce degradation.

Extraction: The degradation products are extracted from the reaction mixture using a suitable organic solvent.

Derivatization: The extracted products are derivatized to enhance their volatility.

GC Separation: The derivatized sample is injected into the gas chromatograph, where the different components are separated based on their boiling points and interactions with the stationary phase of the GC column.

MS Detection and Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparing the fragmentation pattern with spectral libraries or through manual interpretation.

Through this methodology, researchers can identify various degradation products, including the strophanthidin aglycone and potentially modified forms of the arabinose sugar. This information is crucial for understanding the compound's stability profile and for identifying potential metabolites in biological systems. nih.gov For instance, studies on other cardiac glycosides have utilized GC-MS to monitor their degradation over time, revealing that the rate of degradation can be influenced by the structure of the aglycone. nih.gov

Parameter Description Significance in this compound Analysis
Sample Preparation Involves degradation (e.g., acid hydrolysis) followed by extraction and derivatization (e.g., silylation).Essential to produce volatile and thermally stable derivatives of degradation products suitable for GC-MS analysis.
GC Column Typically a non-polar or medium-polarity capillary column.Provides separation of the derivatized degradation products based on their volatility and polarity.
Ionization Mode Electron Ionization (EI) is most common.Generates reproducible fragmentation patterns for library matching and structural elucidation of degradation products.
Mass Analyzer Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.Separates ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight and elemental composition of fragments.

Computational Chemistry and Molecular Modeling for Structural Insights

Computational chemistry and molecular modeling have become indispensable tools for gaining a deeper understanding of the three-dimensional structure and dynamic behavior of complex molecules like this compound. These methods complement experimental data by providing insights that are often difficult or impossible to obtain through analytical techniques alone. nih.gov

Using molecular mechanics or quantum mechanics calculations, researchers can explore the potential energy surface of the molecule as a function of the dihedral angles defining the orientation of the arabinose ring relative to the aglycone. This analysis can identify low-energy, stable conformations of this compound. Understanding the preferred conformation is crucial as it dictates how the molecule interacts with its biological targets. nih.gov

The flexibility of the arabinose linkage can also be investigated through molecular dynamics (MD) simulations. In an MD simulation, the movement of every atom in the molecule is calculated over time by solving Newton's equations of motion. This provides a dynamic picture of how the arabinose moiety can move and flex in relation to the steroid core, offering insights into the molecule's conformational landscape in a simulated physiological environment.

Computational Method Information Gained Relevance to this compound
Molecular Mechanics (MM) Provides rapid calculation of low-energy conformations and steric hindrances.Useful for initial screening of possible conformations of the arabinose linkage.
Quantum Mechanics (QM) Offers high-accuracy calculations of electronic structure and energy for specific conformations.Provides a more precise understanding of the stability and electronic properties of the glycosidic bond.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the molecule over time in a solvent environment.Reveals the flexibility of the arabinose linkage and the range of accessible conformations under physiological conditions.

Computational methods can also be employed to predict various spectroscopic properties of this compound, which can then be compared with experimental data to validate the proposed structure and conformation.

For example, quantum mechanics calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for the hydrogen and carbon atoms in the molecule. By comparing the predicted NMR spectrum with the experimentally obtained one, researchers can confirm the assigned structure and gain confidence in the computationally derived conformation.

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations can help in assigning the observed vibrational bands to specific molecular motions, such as the stretching and bending of the glycosidic bond or vibrations within the arabinose and strophanthidin moieties. Discrepancies between predicted and experimental spectra can point to specific structural features or intermolecular interactions that were not initially considered in the computational model. nih.gov

The accurate prediction of spectroscopic properties serves as a powerful tool for the high-resolution structural characterization of this compound, providing a synergistic link between theoretical calculations and experimental observations. nih.gov

Investigation of Molecular and Cellular Mechanisms of Action of Strophanthidin Arabinoside

Elucidation of Specific Molecular Targets

Protein Binding Affinity and Selectivity Profiling

There is no specific data available in the reviewed literature detailing the protein binding affinity or selectivity profile of Strophanthidin (B154792) arabinoside. Studies on its aglycone, strophanthidin, show interaction with Na+/K+-ATPase, but equivalent binding studies for the arabinoside derivative have not been published. medchemexpress.com

Identification of Strophanthidin Arabinoside-Protein Interactions

No studies were found that specifically identify protein interactions with this compound.

Modulation of Intracellular Signaling Pathways

Analysis of MAPK/ERK Pathway Dynamics

While the aglycone strophanthidin has been shown to attenuate the MAPK/ERK pathway, there is no available research that specifically analyzes the impact of this compound on this signaling cascade. frontiersin.org

Impact on PI3K/AKT/mTOR Signaling Networks

The effect of the aglycone strophanthidin on PI3K/AKT/mTOR signaling has been documented. frontiersin.org However, dedicated studies on how this compound modulates this network are absent from the current scientific literature.

Investigation of Wnt/β-Catenin Pathway Perturbations

Perturbations of the Wnt/β-catenin pathway have been observed with the aglycone strophanthidin. frontiersin.org In contrast, there is no available information regarding the investigation of this compound's effects on this pathway.

Induction of TRAIL-DR5 Signaling

Strophanthidin has been shown to induce apoptosis in human lung adenocarcinoma cells by activating the Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL)-DR5 signaling pathway. mdpi.comnih.govresearchgate.net Quantitative proteomics analysis revealed that strophanthidin treatment elevates the expression of the gene TNFRSF10B, which codes for the death receptor 5 (DR5), also known as TRAIL-R2. mdpi.comsemanticscholar.org This upregulation of DR5 is a key event, as the interaction between TRAIL and its death receptors, DR4 and DR5, is a primary mechanism for inducing apoptosis in cancer cells. mdpi.comfrontiersin.org

The binding of the TRAIL ligand to DR5 triggers receptor trimerization. mdpi.com This conformational change facilitates the recruitment of death domain-containing adaptor proteins, such as FADD (Fas-Associated Death Domain). nih.gov The adaptor proteins, in turn, activate a caspase cascade, notably by cleaving and activating caspases 3, 6, and 8. mdpi.comnih.gov The activation of these caspases, particularly caspase-3, leads to the execution phase of apoptosis. nih.govresearchgate.net Research has confirmed that strophanthidin treatment leads to the overexpression of initiator caspase-9 and executioner caspases-3 and -7, which ultimately induces apoptosis. frontiersin.org Furthermore, the overexpression of caspase-8 is observed, highlighting the role of death receptor signaling in the mechanism of strophanthidin-induced cell death. frontiersin.org

Cellular Processes Affected at the Molecular Level

Strophanthidin influences cell cycle progression, leading to arrest at specific phases. In human lung adenocarcinoma (A549) cells, treatment with strophanthidin resulted in a significant increase in the population of cells in the S phase, rising from 25.91% to 58.41%, while the populations in the G1 and G2 phases decreased. mdpi.com This indicates that strophanthidin can cause cell cycle arrest at the S phase in these cells. mdpi.com

However, in other cancer cell lines, including human breast (MCF-7) and liver (HepG2) cancer cells, strophanthidin has been shown to arrest the cell cycle at the G2/M phase. frontiersin.orgnih.gov This G2/M arrest is validated by the inhibited expression of checkpoint and cyclin-dependent kinases (CDKs) in cells treated with strophanthidin. frontiersin.orgnih.gov For instance, other cardiac glycosides have been shown to cause G2/M arrest by upregulating CDKN1A expression. semanticscholar.org The regulation of the cell cycle is a crucial target for anti-cancer therapies, and strophanthidin's ability to halt cell proliferation by interfering with these checkpoints is a key aspect of its mechanism. frontiersin.org

Strophanthidin is a potent inducer of programmed cell death, utilizing both apoptosis and autophagy pathways. frontiersin.orgnih.gov The induction of apoptosis is a primary mechanism, driven significantly by the TRAIL/DR5 signaling pathway as previously described. mdpi.comnih.govresearchgate.net Activation of this pathway leads to a caspase cascade involving caspases-3, -6, -8, and -9. nih.govfrontiersin.org The activated caspases then elevate the expression of proteins like apoptotic chromatin condensation inducer in the nucleus (ACIN1) and prelamin-A/C (LMNA), ultimately resulting in apoptosis. nih.govresearchgate.net

In addition to apoptosis, strophanthidin also initiates autophagic cell death. frontiersin.org Studies on its effects on the PI3K/AKT/mTOR signaling pathway show changes in the expression of key autophagy-related proteins such as Beclin 1 and LC3. frontiersin.org The compound has been shown to downregulate key proteins in this pathway, including PI3K, AKT, and mTOR, which are known inhibitors of autophagy. semanticscholar.orgfrontiersin.org Therefore, by inhibiting these proteins, strophanthidin can promote autophagy. frontiersin.org Some research suggests that autophagy induced by cardiac glycosides can, in turn, lead to the induction of apoptosis. mdpi.com

Mechanisms of Cell Cycle Regulation and Arrest

High-Throughput Omics Approaches for Mechanistic Discovery

Mass spectrometry (MS)-based quantitative proteomics has been a critical tool in elucidating the molecular mechanisms of strophanthidin. mdpi.comsemanticscholar.org This approach allows for the comprehensive profiling of protein expression in cells with and without strophanthidin treatment. mdpi.comsemanticscholar.org Using this technique on human lung adenocarcinoma (A549) cells, researchers identified significant changes in protein expression that point to the underlying mechanisms of strophanthidin's anti-cancer effects. mdpi.com

A key finding from these proteomics studies was the 1.4-fold increase in the expression of DR5 (TNFRSF10B) upon strophanthidin treatment, directly linking the compound to the TRAIL-mediated apoptosis pathway. mdpi.comsemanticscholar.org Further analysis of differentially expressed proteins revealed that they interact to downregulate the p38 MAPK/ERK signaling pathway, contributing to the inhibition of cancer cell growth. mdpi.com Quantitative proteomics also identified the downregulation of collagen COL1A5, suggesting that strophanthidin can modulate the cell microenvironment. mdpi.com These detailed protein profiles provide a global view of the cellular response to strophanthidin. mdpi.comnih.gov

Table 1: Key Proteins Differentially Expressed in A549 Cells Upon Strophanthidin Treatment

Protein Gene Function Fold Change Implicated Pathway Source
Death Receptor 5 (DR5) TNFRSF10B Induces apoptosis 1.4 TRAIL/DR5 Signaling mdpi.comsemanticscholar.org
Prelamin-A/C LMNA Nuclear structure, apoptosis 1.75 Apoptosis mdpi.com
p38 MAPK, Akt, ERK 1/2 - Cell growth, proliferation Downregulated p38 MAPK/ERK Signaling mdpi.com
Collagen COL1A5 COL1A5 Extracellular matrix Downregulated Cell Microenvironment Modulation mdpi.com

Transcriptomics, the study of the complete set of RNA transcripts, provides another layer of understanding of a drug's mechanism of action. nih.govnih.gov While detailed transcriptomic studies specifically for this compound are not as extensively reported as proteomic analyses, the existing research on strophanthidin and related compounds highlights its importance. mdpi.comfrontiersin.org Gene expression analysis has been crucial in confirming the upregulation of the TNFRSF10B gene, which codes for DR5. mdpi.com

High-throughput gene expression screening is a powerful method for drug discovery and for phenotyping cellular responses to compound treatments. genewiz.com Analysis of gene expression can reveal the upregulation and downregulation of pro-apoptotic and anti-apoptotic genes, such as BAX and Bcl-2, respectively, which has been observed with strophanthidin treatment. frontiersin.org Furthermore, transcriptomic analyses can identify the differential expression of genes involved in various signaling pathways, providing a broad view of the cellular processes affected by the compound and complementing the findings from proteomics. nih.govfrontiersin.org

Metabolomics for Pathway Interrogation

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to investigate the molecular and cellular mechanisms of action of xenobiotics like this compound. By capturing a snapshot of the metabolic state of a biological system, this approach can reveal the downstream consequences of a drug's interaction with its primary targets and uncover novel pathways affected by the compound. While direct metabolomic studies specifically interrogating this compound are not extensively documented in publicly available research, an understanding of its potential metabolic impact can be inferred from studies on its aglycone, Strophanthidin, and the metabolism of other structurally related cardiac glycosides.

The primary mechanism of action for cardiac glycosides is the inhibition of the Na+/K+-ATPase pump. nih.govbiologists.com This inhibition leads to an increase in intracellular sodium, which in turn affects the Na+/Ca2+ exchanger, leading to a rise in intracellular calcium concentration. nih.govnih.gov This cascade of events has profound effects on cellular energy metabolism and signaling pathways, which can be elucidated through metabolomic analysis.

Research on the aglycone, Strophanthidin, has demonstrated its ability to modulate several key signaling pathways that are intrinsically linked to cellular metabolism. nih.govfrontiersin.org For instance, Strophanthidin has been shown to attenuate the MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin signaling pathways in cancer cells. nih.gov These pathways are central regulators of cell growth, proliferation, and survival, and their modulation by Strophanthidin would be expected to produce a distinct metabolic signature. For example, inhibition of the PI3K/AKT/mTOR pathway is known to impact glucose metabolism and protein synthesis, which could be observed through changes in the levels of glycolytic intermediates and amino acids.

Furthermore, studies on the metabolism of other cardiac glycosides, such as digoxin (B3395198) and digitoxin (B75463), reveal that the sugar moieties play a crucial role in their metabolic fate. nih.gov The sugar portion of the molecule affects properties like lipophilicity, which in turn influences its absorption, distribution, and degradation. nih.gov While digitoxin undergoes more complex metabolism including the cleavage of its sugar molecules, digoxin's primary metabolic route is conjugation. nih.gov The arabinose sugar in this compound would similarly be expected to influence its metabolic profile, potentially undergoing specific enzymatic modifications that could be tracked using metabolomic techniques.

A hypothetical metabolomics study on this compound would likely involve treating a cellular model (e.g., cardiomyocytes or cancer cell lines) with the compound and then analyzing the intracellular and extracellular metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. The resulting data would be compared to untreated controls to identify metabolites that are significantly altered.

Table 1: Potential Metabolic Pathways Affected by this compound

Metabolic Pathway Potential Effect of this compound Key Metabolites to Monitor Rationale/Underlying Mechanism
Energy Metabolism Altered ATP production and consumptionATP, ADP, AMP, Creatine, Phosphocreatine, LactateInhibition of Na+/K+-ATPase is an energy-intensive process, potentially leading to ATP depletion.
Glucose Metabolism Shift in glycolysis and TCA cycle activityGlucose, Glucose-6-phosphate, Fructose-1,6-bisphosphate, Pyruvate, Citrate, SuccinateModulation of PI3K/AKT/mTOR pathway, which regulates glucose uptake and glycolysis.
Amino Acid Metabolism Changes in amino acid pools for protein synthesis and energyGlutamine, Glutamate, Alanine, Aspartate, Branched-chain amino acidsInhibition of mTOR, a key regulator of protein synthesis.
Lipid Metabolism Alterations in fatty acid oxidation and lipid signalingFatty acids, Acylcarnitines, CeramidesInterplay between calcium signaling and lipid metabolism.
Nucleotide Metabolism Impact on DNA and RNA synthesisPurines (Adenine, Guanine), Pyrimidines (Cytosine, Thymine, Uracil), Ribose-5-phosphateCell cycle arrest at the G2/M phase, as observed with Strophanthidin, would affect nucleotide pools. frontiersin.orgplos.org

The identification of such metabolic perturbations would provide a detailed map of the cellular response to this compound, complementing genomic and proteomic data to build a comprehensive understanding of its mechanism of action. This could lead to the discovery of novel biomarkers of drug efficacy or toxicity and potentially reveal new therapeutic applications for this class of compounds.

Comprehensive Structure Activity Relationship Sar Studies of Strophanthidin Arabinoside Derivatives

Influence of the Arabinose Moiety on Biological Activity

The sugar portion of a cardiac glycoside, while not the primary source of its pharmacological activity, is crucial for modulating its potency, pharmacokinetics, and the stability of its binding to the Na+/K+-ATPase enzyme. nih.govnih.gov

Comparison with Other Sugar Moieties in Cardiac Glycosides

The type of sugar attached to the aglycone significantly influences the inhibitory potency of the cardiac glycoside. The effect of glycosylation can be highly variable and depends not only on the sugar itself but also on the structure of the steroid aglycone it is attached to. nih.gov For instance, the presence of L-rhamnose on ouabagenin (B150419) (forming ouabain) increases its apparent affinity for Na+/K+-ATPase by more than 25-fold. nih.gov In contrast, the addition of three D-digitoxose sugars to digitoxigenin (B1670572) and gitoxigenin (B107731) results in only a moderate increase in affinity compared to their respective aglycones. nih.gov

Studies comparing monoglycosides have shown that those with a rhamnose residue are often more active than those with other sugars. researchgate.net The addition of rhamnose to a digitoxigenin derivative was found to increase its affinity for Na+/K+-ATPase by 5 to 15-fold, whereas the addition of amicetose (B1208693) had no significant effect. mdpi.com In the case of strophanthidin (B154792), the aglycone itself shows weaker cytotoxic activity compared to its glycoside form, amurensioside P, indicating the sugar moiety enhances its biological effect. springermedizin.de The sugar is thought to be necessary for closing the access pathway for the steroid to its binding site on the Na,K-ATPase. nih.gov

Table 1: Comparative Effect of Glycosylation on Na+/K+-ATPase Inhibition
AglyconeGlycoside (Sugar Moiety)Fold Increase in Affinity (Ki) vs. AglyconeReference
OuabageninOuabain (L-Rhamnose)>25x nih.gov
GitoxigeninGitoxin (3x D-Digitoxose)~3x nih.gov
DigitoxigeninDigitoxin (B75463) (3x D-Digitoxose)~1.25x nih.gov
DigoxigeninDigoxin (B3395198) (3x D-Digitoxose)~1.06x nih.gov

Impact of Arabinose Anomericity and Linkage Position

The stereochemistry of the glycosidic bond and the position of the sugar linkage are critical determinants of biological activity. In studies of synthetic O-glycosides, the α-oriented glycosides exhibited greater cytotoxicity than the β-oriented versions. d-nb.info This suggests that the spatial orientation of the sugar relative to the steroid core is essential for optimal interaction with the target enzyme.

Furthermore, the linkage itself is important. Research has shown that replacing the natural oxygen-based glycosidic link with a nitrogen-based one can lead to a significant loss of activity, highlighting the specific electronic and conformational requirements of the linkage. frontiersin.org While specific studies on strophanthidin arabinoside's anomericity are not widely detailed, the general principles observed in other cardiac glycosides underscore the importance of the precise configuration and attachment point of the arabinose moiety for its biological function.

Contributions of Strophanthidin Aglycone Modifications

The aglycone, or genin, is the steroid core of the cardiac glycoside and is considered the primary pharmacophore responsible for its biological activity. researchgate.net The specific structure of strophanthidin, with its unique pattern of hydroxyl groups and an aldehyde group, is fundamental to its function.

Effects of Hydroxylation Patterns on Activity

The number and position of hydroxyl (–OH) groups on the steroid nucleus are pivotal for activity. nih.gov The strophanthidin core features hydroxyl groups at the C-5 and C-14 positions and an aldehyde group at C-19, which distinguishes it from other genins like digitoxigenin. iosrjournals.org The 14β-hydroxyl group, in particular, is considered an essential requirement for biological activity. researchgate.net

Increasing the number of hydroxyl groups can be sterically unfavorable and may alter the molecule's interaction with its receptor. nih.gov For example, the only structural difference between the potent cardiac glycosides digoxin and digitoxin is an additional hydroxyl group at C-12 on digoxin, which subtly alters its properties. uconn.edu The specific hydroxylation pattern on strophanthidin is therefore a key factor in its potency and binding characteristics.

Role of the Butenolide Ring in Biological Recognition

Attached at the C-17β position of the steroid core is an α,β-unsaturated γ-lactone, or butenolide, ring. mdpi.comiosrjournals.org This structural feature is a hallmark of the cardenolide class of cardiac glycosides, to which strophanthidin belongs. While the steroid nucleus is the key structure for specific receptor recognition, the butenolide ring is not considered the primary pharmacophoric substructure but rather an "amplifier" of the binding interaction energy. researchgate.netacs.org

The importance of the butenolide ring is demonstrated by SAR studies where its modification leads to a significant drop in potency. For example, reducing the double bond of the butenolide ring to create a saturated lactone resulted in a 25-fold decrease in the ability to inhibit cell migration. nih.govacs.org This indicates that the unsaturated nature of the lactone is relatively important for the biological activity of cardiac glycosides. nih.govacs.org

Table 2: Impact of Aglycone and Lactone Ring Modifications on Potency (Ouabain Analogs)
CompoundModificationIC50 (Cell Migration)Fold Decrease in Potency vs. OuabainReference
OuabainParent Compound170 nM- nih.govacs.org
OuabageninNo sugar moiety790 nM4.6x nih.govacs.org
Saturated Lactone AnalogReduction of butenolide double bond4.3 µM25x nih.govacs.org
Acetonide AnalogBulky group on steroid core30.2 µM178x nih.govacs.org

SAR Studies on Synthetic and Semisynthetic Analogs

The development of synthetic and semisynthetic analogs of cardiac glycosides has been instrumental in elucidating detailed structure-activity relationships. d-nb.info These studies allow for systematic modifications to the sugar, steroid, or lactone components to probe their functional importance.

Research on semisynthetic analogs has confirmed that C3 glycosylation is important for activity. nih.gov Glycosylated steroids such as cannogenol-L-α-rhamnoside and strophanthidol-L-α-rhamnoside were identified as highly potent compounds. nih.gov Modifications to the lactone ring have also yielded potent derivatives. For instance, the synthesis of 21-Benzylidene Digoxin, which introduces a styrene (B11656) group into the lactone ring, was shown to enhance biological activity. mdpi.com

Rational Design of Derivatives based on Computational Modeling

The rational design of novel this compound derivatives begins with computational modeling, a powerful tool for predicting how structural modifications may impact biological activity before synthesis is undertaken. This approach saves significant time and resources by prioritizing compounds with the highest likelihood of success. The process generally involves creating a library of virtual compounds by modifying the core structure of this compound at key positions. d-nb.infoselleckchem.com

Key structural modification sites for this compound derivatives include:

The Sugar Moiety: The arabinose sugar can be altered or replaced with other sugars to influence solubility, receptor binding, and pharmacokinetic properties.

The Glycosidic Linker: The linkage between the strophanthidin aglycone and the arabinose sugar can be modified to change the stability and orientation of the sugar. d-nb.info

The Lactone Ring: Substitutions on the five-membered lactone ring at the C-17 position of the steroid core are known to be critical for activity. d-nb.info

The Steroid Core: Modifications to the hydroxyl groups or other positions on the A, B, C, or D rings of the strophanthidin aglycone can fine-tune receptor affinity and selectivity.

Computational studies on related cardiac glycosides have successfully employed machine learning and other algorithms to screen virtual libraries and identify compounds with high predicted activity, a strategy directly applicable to this compound. nih.govresearchgate.net

Evaluation of Analog Activity in Defined Cellular Systems

Following computational design and chemical synthesis, the new this compound analogs must be evaluated in well-defined biological systems to determine their actual activity and validate the computational predictions. d-nb.info The aglycone, Strophanthidin, has demonstrated potent cytotoxic effects across various human cancer cell lines, making these excellent systems for evaluating new derivatives. frontiersin.org

Studies have shown that Strophanthidin can suppress the growth of cancer cells, induce DNA damage, and cause cell cycle arrest at the G2/M phase. frontiersin.orgmedchemexpress.com It has been found to modulate multiple critical signaling pathways, including MAPK, PI3K/AKT/mTOR, and Wnt/β-catenin. frontiersin.orgnih.gov The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify the potency of a compound. Any new analogs of this compound would be tested in cell lines such as those listed below to compare their IC₅₀ values against the parent compound.

Table 1: Cytotoxic Activity of Strophanthidin in Human Cancer Cell Lines
Cell LineCancer TypeReported IC₅₀ (µM)Citation
MCF-7Breast Cancer2.0 nih.gov
A549Lung Cancer1.0 nih.gov
HepG2Liver Cancer2.5 nih.gov

Ligand-Receptor Interaction Modeling for SAR Interpretation

To understand why certain structural modifications enhance or diminish activity, it is crucial to model the interaction between the compound (ligand) and its biological target (receptor). For Strophanthidin and its derivatives, the primary receptor is the Na+/K+-ATPase enzyme. mdpi.comnih.gov Modeling these interactions provides a molecular basis for the observed SAR.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to its receptor. nih.gov It allows researchers to visualize how a compound fits into the binding site of a protein and to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. researchgate.net In silico studies have revealed that Strophanthidin can interact with several key proteins involved in cell cycle regulation and apoptosis. nih.gov

Table 2: Molecular Docking Analysis of Strophanthidin with Various Protein Targets
Protein TargetFunctionLibDock ScoreKey Interacting ResiduesCitation
Chk1Cell Cycle Checkpoint Kinase84.1472MET42 nih.gov
Chk2Cell Cycle Checkpoint Kinase90.4444GLU233, VAL270, ASP347, HIS371 nih.gov
PARPDNA Repair, Apoptosis137.4200ASN208, TRP214, HIS862, GLY863, ASN868, SER904 nih.gov
Caspase 3Apoptosis Execution58.1000- nih.gov

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that develops mathematical models to describe the relationship between the structural properties of a series of compounds and their biological activity. nih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound and then using statistical methods, like multiple linear regression or machine learning algorithms, to find a correlation with their measured activity (e.g., pIC₅₀). nih.govresearchgate.netnih.gov

Once a predictive QSAR model is established and validated, it can be used to estimate the activity of newly designed, unsynthesized compounds. ebin.pub This allows for the rapid screening of large virtual libraries of this compound derivatives to identify candidates with the highest potential. For a series of related compounds, a QSAR model can highlight which structural properties are most important for activity, thus providing crucial guidance for the rational design of more potent and selective agents. nih.gov While a specific QSAR model for this compound is not yet published, the methodology has been successfully applied to other cardiac glycosides and serves as a clear blueprint for future research. nih.govresearchgate.net

Ecological and Physiological Roles of Strophanthidin Arabinoside in Biological Systems

Occurrence and Distribution in Plant Species

The presence of strophanthidin (B154792) arabinoside and related cardiac glycosides is a key characteristic of specific plant families, where they serve as a sophisticated chemical defense arsenal.

Identification of Strophanthidin Arabinoside-Producing Plants

This compound, specifically strophanthidin-3-O-6′-deoxy-β-D-allosido-α-L-arabinoside, has been identified and isolated from the leaves of Convallaria majalis, commonly known as lily of the valley. wikipedia.orgresearchgate.net This plant is renowned for its rich and diverse profile of cardiac glycosides, containing at least 38 different types, including convallatoxin, convalloside, and various glycosides of strophanthidin. wikipedia.orgrestorativemedicine.org

While Convallaria majalis is a confirmed source of this specific arabinoside derivative, the aglycone strophanthidin is found in other plant genera as well. Species of the genus Strophanthus, such as Strophanthus kombe, are well-known producers of strophanthidin-based glycosides, which have been historically used as arrow poisons due to their high toxicity. wikipedia.org Cardiac glycosides as a broader class are found in numerous plant families, including Apocynaceae, Asparagaceae, and Plantaginaceae. oup.comresearchgate.nettjpps.org

Table 1: Plants Producing Strophanthidin and Related Glycosides

Plant SpeciesFamilyCompound(s)Reference(s)
Convallaria majalis (Lily of the Valley)AsparagaceaeStrophanthidin-3-O-6′-deoxy-β-D-allosido-α-L-arabinoside, Convallatoxin, Strophanthidin-glycosides wikipedia.orgresearchgate.netrestorativemedicine.orgresearchgate.net
Strophanthus kombeApocynaceaek-Strophanthin (a glycoside of strophanthidin) wikipedia.org
Digitalis spp. (Foxglove)PlantaginaceaeContains various cardiac glycosides; biosynthesis pathways are often studied as models. oup.comnih.gov
Erysimum cheiranthoides (Wormseed Wallflower)BrassicaceaeContains strophanthidin-based cardiac glycosides. nih.gov

Accumulation and Localization within Plant Tissues

In Convallaria majalis, cardiac glycosides, including strophanthidin derivatives, are distributed throughout the plant, with significant concentrations found in the leaves, flowers, and rhizomes. ijpsjournal.com This widespread distribution ensures that all vital parts of the plant are protected.

Research on the biosynthesis of cardiac glycosides in other species provides insights into their localization. Grafting experiments in Erysimum cheiranthoides have demonstrated that these compounds are synthesized in the leaves and subsequently transported to other parts of the plant, such as the roots. nih.gov This indicates a sophisticated system of production and allocation to ensure comprehensive defense.

At the subcellular level, studies on Convallaria majalis have investigated the enzymes responsible for the final steps of glycoside synthesis. Glucosyltransferase activity, which is crucial for attaching sugar molecules to the strophanthidin aglycone, has been found in both the soluble fraction (cytosol) and in light membrane fractions of leaf cells, specifically membranes believed to be from the vacuole (tonoplast). researchgate.net The storage of toxic compounds in the vacuole is a common strategy in plants, preventing autotoxicity while keeping the defensive chemicals ready for release upon tissue damage.

Role in Plant Defense Mechanisms against Herbivores and Pathogens

The primary ecological role of this compound and other cardiac glycosides is to act as a chemical defense, protecting the plant from being consumed by herbivores and attacked by certain pathogens. researchgate.netnih.gov

This compound as a Phytoanticipin or Phytoalexin

This compound functions as a phytoanticipin. Phytoanticipins are pre-formed, constitutively present defensive compounds that are ready to act immediately upon herbivore attack or pathogen infection. nih.gov This is in contrast to phytoalexins, which are synthesized de novo in response to an attack. researchgate.netimpactfactor.org The presence of cardiac glycosides in various tissues of a healthy plant confirms their role as a standing defense. ijpsjournal.comtaylorandfrancis.com

The defensive mechanism of these compounds is primarily based on their toxicity. wikipedia.org For vertebrate and invertebrate herbivores, the target is the Na+/K+-ATPase enzyme, a critical protein pump found in animal cell membranes. nih.govwikipedia.org Inhibition of this pump disrupts essential cellular ion gradients, leading to a range of toxic effects, which deters feeding and can be lethal, thereby providing effective protection for the plant. wikipedia.orgnih.gov This potent biological activity is the reason these compounds have been used historically as arrow poisons. researchgate.net

Modulation of Plant Immune Responses by this compound

While the direct toxic effect of this compound on herbivores is its main defensive function, its role as a modulator of the plant's own internal immune signaling pathways is less direct. These compounds are the products of the plant's defense strategy, rather than signaling molecules that trigger immune cascades.

Interplay with Plant Signaling Pathways (e.g., Jasmonic Acid, Salicylic (B10762653) Acid, Ethylene)

The production of cardiac glycosides, including this compound, is not static but is integrated with the plant's major defense-related hormone signaling pathways. These pathways, primarily involving jasmonic acid (JA), salicylic acid (SA), and ethylene (B1197577) (ET), allow the plant to fine-tune its defensive posture in response to specific threats. oup.comfrontiersin.org

Jasmonic Acid (JA): The JA pathway is a central regulator of plant defense against chewing herbivores and necrotrophic pathogens. nih.gov Studies on Thevetia peruviana have shown that treatment with methyl jasmonate (a derivative of JA) induces the expression of genes involved in the biosynthesis of cardiac glycosides. frontiersin.org This indicates that when a plant detects an herbivore attack, the resulting JA signaling cascade can boost the production of its chemical defenses.

Salicylic Acid (SA): The SA pathway is traditionally associated with defense against biotrophic pathogens. rdd.edu.iq Research on Digitalis lanata (foxglove) has demonstrated that the application of a salicylic acid analog (2,1,3-benzothiadiazole) leads to an increase in the accumulation of cardenolides. oup.com Further studies have confirmed that adding salicylic acid to in vitro cultures of Digitalis can increase the concentration of cardiac glycosides, suggesting SA signaling can trigger their production as a defense mechanism. rdd.edu.iqresearchgate.net

Ethylene (ET): Ethylene is a gaseous hormone involved in a wide array of plant stress responses and developmental processes. nih.gov Evidence suggests a link between ethylene and cardiac glycoside biosynthesis. Research in Digitalis has identified a gene, P5βR2, which is essential for cardenolide biosynthesis and is regulated by ethylene. researchgate.net This demonstrates that ethylene signaling can also contribute to the regulation of this defensive pathway.

The interplay among these signaling pathways allows the plant to mount a robust and appropriate defense. For instance, the often-antagonistic relationship between JA and SA signaling can be crucial in prioritizing defense against either herbivores or certain pathogens, with cardiac glycoside production being a downstream consequence of this hormonal cross-talk. oup.com

Comparative Analysis of Cardenolide Profiles Across Species

The chemical composition of cardenolides, a class of steroid compounds, exhibits significant variation across different plant species. This diversity is a result of evolutionary pressures, primarily as a defense mechanism against herbivores. The specific profile of cardenolides, including the presence and concentration of compounds like this compound, can differ not only between plant families but also among species within the same genus and even in different tissues of a single plant. colostate.edumdpi.com

Convallaria majalis (Lily of the Valley), a member of the Liliaceae family, is known to produce a complex mixture of approximately 38 different cardenolides. colostate.eduthieme-connect.com Among these, glycosides of strophanthidin have been identified. thieme-connect.com Notably, a specific compound, strophanthidin-3-O-6'-deoxy-β-D-allosido-α-L-arabinoside, has been isolated from the leaves of Convallaria majalis. thieme-connect.comnih.govwikipedia.org The primary aglycones found in C. majalis include cannogenol, sarmentogenin, and strophanthidin. thieme-connect.com The biosynthesis of these cardenolides occurs in the leaves, from where they are transported to subterranean parts of the plant like rhizomes and roots for storage. researchgate.net

The genus Strophanthus, belonging to the Apocynaceae family, is another significant source of cardenolides, historically used for their cardiac effects. mdpi.comresearchgate.net Strophanthus kombé, in particular, is rich in strophanthidin glycosides. researchgate.netnih.gov Its seeds have been found to contain at least 12 different cardiac glycosides, including k-strophanthin-β and k-strophanthoside, which are derivatives of strophanthidin. researchgate.netwikipedia.orgsips.org.in The cardenolide profile of S. kombé seeds has been shown to vary based on their geographical origin, for instance, between seeds from Zimbabwe and Malawi. nih.gov Furthermore, the composition of these glycosides in extracts can change over time due to enzymatic degradation. mdpi.comnih.gov

In the Brassicaceae family, the genus Erysimum (wallflower) is unique for its production of cardenolides in addition to the more common glucosinolates. wikipedia.orgbiorxiv.org Erysimum cheiranthoides (wormseed wallflower) produces a variety of cardenolides with aglycones such as strophanthidin, digitoxigenin (B1670572), and cannogenol. wikipedia.orgresearchgate.net The presence of strophanthidin in Erysimum species has been confirmed, where it was identified as the bitter substance erysimupicrone. nih.gov The evolution of cardenolide biosynthesis in Erysimum is thought to have provided a novel defense against herbivores already adapted to glucosinolates. biorxiv.org

The physiological effects of these compounds are not limited to plants. When ingested by animals, cardenolides undergo biotransformation. For instance, a study on rats demonstrated that strophanthidin-L-arabinoside is metabolized in the liver, where the aldehyde group at the C10 position is reduced to an alcoholic one. nih.gov This metabolic process highlights the interaction of specific cardenolide glycosides with animal physiological systems.

The following interactive table provides a comparative overview of the cardenolide profiles in selected plant species, with a focus on strophanthidin and its glycosides.

Plant SpeciesFamilyPrimary Cardenolide AglyconesKnown Strophanthidin GlycosidesReference
Convallaria majalisLiliaceaeStrophanthidin, Cannogenol, SarmentogeninStrophanthidin-3-O-6'-deoxy-β-D-allosido-α-L-arabinoside, Convallatoxin colostate.eduthieme-connect.comnih.govnih.gov
Strophanthus kombéApocynaceaeStrophanthidink-Strophanthin-β, k-Strophanthoside, Cymarin (B190896) researchgate.netnih.govwikipedia.org
Erysimum cheiranthoidesBrassicaceaeStrophanthidin, Digitoxigenin, CannogenolErysimoside wikipedia.orgresearchgate.net
Roupellina boivinii (Strophanthus boivinii)ApocynaceaeStrophanthidinNot specified nih.gov

This comparative analysis underscores the remarkable diversity of cardenolide profiles in the plant kingdom. The presence of this compound in Convallaria majalis and the widespread occurrence of other strophanthidin glycosides in genera such as Strophanthus and Erysimum illustrate the varied evolutionary strategies plants have developed for chemical defense.

Emerging Research Frontiers and Methodological Innovations for Strophanthidin Arabinoside Studies

Integration of Artificial Intelligence and Machine Learning in Glycoside Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming cardiac glycoside research, offering powerful tools for prediction, analysis, and discovery.

Predictive Modeling for Strophanthidin (B154792) Arabinoside Activity and Synthesis

Predictive modeling, a key application of AI, is being employed to forecast the biological activity and optimize the synthesis of cardiac glycosides like Strophanthidin arabinoside. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the chemical structure of compounds with their cytotoxic activity. scholarsresearchlibrary.comresearchgate.net These models utilize molecular descriptors such as docking scores and binding free energies to predict the efficacy of different cardiac glycoside analogs. scholarsresearchlibrary.comresearchgate.net

For example, a study developing a QSAR model for 19 cardiac glycosides demonstrated a high correlation (R² = 0.9733) between predicted and experimental inhibitory concentrations, showcasing the predictive power of these computational approaches. scholarsresearchlibrary.comresearchgate.net Such models can significantly accelerate the discovery of novel glycosides with enhanced therapeutic properties by identifying promising candidates for synthesis and testing. In silico modeling is also being used to predict the binding of cardiac glycosides to their target, the Na+/K+-ATPase, and to screen for derivatives with improved properties like better brain bioavailability. nih.govfrontiersin.org

Table 1: Examples of Predictive Modeling in Cardiac Glycoside Research

Modeling ApproachApplicationKey Findings/SignificanceReference
QSARPredicting in vitro cytotoxic activity of cardiac glycosides.Developed a model with high predictive accuracy (R² = 0.9733), aiding in the identification of potent anticancer agents. scholarsresearchlibrary.comresearchgate.net
In Silico DockingInvestigating the binding of cardiac glycosides to Na+/K+-ATPase.Predicted binding modes and affinities, guiding the design of new derivatives with potentially improved therapeutic profiles. frontiersin.org
In Silico ScreeningIdentifying cardiac glycoside derivatives with enhanced brain bioavailability.Shortlisted candidates with potentially better blood-brain barrier penetrance for neurological applications. nih.gov

Automated Analysis of Complex Spectroscopic Data

The structural elucidation of novel glycosides often involves the analysis of complex spectroscopic data from techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. tandfonline.com AI and ML algorithms are being developed to automate and enhance the accuracy of this analysis. These tools can rapidly process large datasets, identify patterns, and assist in the structural determination of compounds like this compound. tandfonline.com Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly used for the sensitive and specific quantification of cardiac glycosides in various biological samples. researchgate.netresearchgate.netmdpi.com

Advanced Gene Editing Technologies for Biosynthetic Pathway Manipulation

The biosynthesis of cardiac glycosides in plants is a complex process involving numerous enzymatic steps. Advanced gene-editing technologies, particularly CRISPR-Cas9, are revolutionizing the study of these pathways. nih.govbiorxiv.orgnih.gov By precisely targeting and modifying genes involved in this compound production, researchers can elucidate the function of specific enzymes and engineer plants with altered glycoside profiles. biorxiv.orgnih.gov

For instance, CRISPR/Cas9 has been used to knock out genes encoding cytochrome P450 monooxygenases in Erysimum cheiranthoides (wormseed wallflower), effectively eliminating the production of certain cardiac glycosides. biorxiv.orgnih.gov This allows for in vivo studies to directly assess the ecological roles of these compounds in plant defense against herbivores. biorxiv.orgnih.gov Such technologies hold promise for the metabolic engineering of plants to enhance the production of desirable glycosides like this compound for research and therapeutic purposes. nih.govfrontiersin.org

Development of Novel Microfluidic Platforms for Mechanistic Assays

Microfluidic "lab-on-a-chip" technologies offer significant advantages for studying the mechanisms of action of compounds like this compound. aip.orgnih.govresearchgate.net These platforms allow for high-throughput screening and mechanistic assays using minute quantities of reagents. aip.org They enable precise control over the cellular microenvironment, facilitating detailed investigations into cellular responses to cardiac glycosides. researchgate.net

Microfluidic devices have been used for various applications, including:

Immunoassays: A competitive immunoassay for the cardiac glycoside digoxin (B3395198) has been demonstrated on a microfluidic device. aip.org

Cardiotoxicity screening: In vivo microfluidic assays using model organisms like Drosophila larvae can assess the cardiac effects of various substances. nih.gov

Drug screening in 3D cancer models: Microfluidic platforms can create more physiologically relevant 3D tumor microenvironments for testing the efficacy of anticancer drugs. jklst.org

These miniaturized systems are powerful tools for elucidating the complex signaling pathways modulated by this compound. researchgate.net

Single-Cell Analysis Approaches for this compound Interaction Studies

Cellular responses to external stimuli can be highly heterogeneous. Single-cell analysis techniques are emerging as crucial tools for dissecting the specific interactions of this compound with individual cells. Methods like flow cytometry and single-cell imaging allow researchers to study variations in drug response within a cell population. nih.govresearchgate.net

For example, single-cell analysis was used in a study on Radix Rehmanniae extract, which contains various compounds including this compound, to investigate its effects on immune cells in an animal model of multiple sclerosis. nih.govresearchgate.net This level of detail is critical for understanding the nuanced effects of cardiac glycosides on different cell types and their potential for targeted therapies.

Prospects for Targeted Delivery Systems in Research Models

A significant challenge in harnessing the therapeutic potential of cardiac glycosides is their narrow therapeutic window and potential for systemic toxicity. nih.govmdpi.com To address this, researchers are developing novel drug delivery systems to target these compounds to specific cells or tissues in research models. mdpi.commdpi.comworldscientific.com

Strategies being explored include:

Nanoparticle-based carriers: Loading cardiac glycosides into nanoparticles, such as those made from bovine serum albumin, can enhance their delivery to specific sites, like tumors. mdpi.com

Peptide-based targeting: Conjugating cardiac glycosides to peptides that bind to specific receptors on target cells can improve their selectivity and reduce off-target effects. mdpi.com

These targeted delivery systems are instrumental in preclinical research to evaluate the efficacy and safety of this compound and other cardiac glycosides in a more controlled and targeted manner. worldscientific.com

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate the inotropic effects of Strophanthidin arabinoside in cardiac tissues?

  • Methodological Answer : Use isolated atrial, ventricular, or failing myocardial trabeculae under controlled physiological conditions (e.g., temperature, oxygenation). Implement dose-response protocols (e.g., 0.1–1.0 µM increments) and measure developed force, diastolic force, and relaxation kinetics. Include baseline normalization and cross-tissue comparisons (e.g., nonfailing vs. Tetralogy of Fallot-derived tissues) to assess tissue-specific responses. Use force transducers and standardized stimulation frequencies (e.g., 1 Hz) for consistency . Experimental protocols should align with reproducibility guidelines, such as detailed descriptions of tissue sourcing, solution compositions, and equipment calibration .

Q. What methodological steps ensure reproducibility in studies involving this compound?

  • Answer :

  • Compound Characterization : Verify purity (>95%) via HPLC or NMR and cite synthesis protocols. For novel derivatives, provide spectral data (e.g., HRMS, 1^1H/13^{13}C NMR) in supplementary materials .
  • Experimental Replication : Use ≥3 biological replicates per condition. For human tissue studies, specify donor demographics (e.g., age, pathology) and ethical compliance (e.g., IRB approval) .
  • Data Transparency : Report raw data (e.g., force measurements) in appendices and processed data (e.g., % baseline change) in main figures. Avoid duplicating graphical and tabular data .

Q. Which statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

  • Answer : Apply non-parametric tests (e.g., Wilcoxon signed-rank) for small sample sizes (n < 30) or skewed distributions. For dose-response curves, use repeated-measures ANOVA with post-hoc corrections (e.g., Bonferroni). Report effect sizes (e.g., Cohen’s d) and confidence intervals. In studies comparing multiple compounds (e.g., Strophanthidin vs. istaroxime), use box plots to visualize median differences and Mann-Whitney U tests for inter-group comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across cardiac tissue types?

  • Answer : Conduct parallel experiments on atrial, nonfailing ventricular, and failing ventricular trabeculae under identical conditions. Control variables such as calcium concentration, temperature, and stimulation frequency. Use paired statistical analyses to isolate tissue-specific responses. For example, in failing myocardium, compare maximal developed force (e.g., 283% ± 26% for istaroxime vs. 186% ± 21% for this compound) and assess mechanistic differences (e.g., Na+^+/K+^+-ATPase inhibition vs. SERCA2a modulation) . Address confounding factors (e.g., tissue heterogeneity) by stratifying results by donor pathology .

Q. What experimental designs are optimal for studying synergistic effects between this compound and other cardiotonic agents?

  • Answer : Use a factorial design combining subthreshold concentrations of this compound with agents targeting complementary pathways (e.g., β-adrenergic agonists or phosphodiesterase inhibitors). Measure additive or synergistic inotropy via Bliss independence or Loewe additivity models. Include toxicity assays (e.g., arrhythmia incidence) and monitor diastolic parameters to avoid adverse interactions. Reference prior combinatorial studies (e.g., istaroxime/strophanthidin comparisons) for concentration ranges .

Q. How can researchers ethically validate the use of human-derived cardiac tissues in this compound studies?

  • Answer : Obtain informed consent from patients undergoing cardiac surgery (e.g., Tetralogy of Fallot repair) and secure IRB approval. Anonymize tissue samples and disclose exclusion criteria (e.g., comorbidities, drug interactions). Adhere to institutional guidelines for biospecimen storage and disposal. Cite ethical statements in the "Materials and Methods" section, including registration numbers from clinical trial registries if applicable .

Methodological Frameworks

Q. What strategies improve hypothesis formulation for this compound research?

  • Answer : Frame hypotheses using PICO (Population, Intervention, Comparison, Outcome) or COSMIN (COnsensus-based Standards for selecting health Measurement Instruments) frameworks. For example:

  • Population : Failing ventricular trabeculae from ToF patients.
  • Intervention : 0.3 µM this compound.
  • Comparison : Baseline force vs. istaroxime.
  • Outcome : Maximal developed force (% change).
    Refine hypotheses through pilot studies and literature gaps (e.g., limited data on diastolic safety) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.